molecular formula C16H14F2N4O3S B2747957 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-89-0

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2747957
CAS RN: 2034478-89-0
M. Wt: 380.37
InChI Key: VMGIQRAVDJHLPN-UHFFFAOYSA-N
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Description

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as DPPC, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. DPCC is a pyrazine-based compound that is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely investigated.

Scientific Research Applications

Metal-Free Iodine-Catalyzed Synthesis

A metal-free iodine-catalyzed synthesis method has been established for fully substituted pyrazoles, which involves multiple bond cleavages including sulfur-oxygen, sulfur-nitrogen, and carbon-oxygen bonds. This method highlights the bond-forming efficiency and broad substrate scopes, using low-cost and readily accessible substrates in a simple one-pot operation, potentially applicable to the synthesis of compounds like 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Sun et al., 2015).

Enaminonitrile Pyrazole Synthesis and Biological Activity

Another research focuses on the synthesis of enaminonitrile pyrazole derivatives through reactions involving various active methylene reagents. These compounds, including pyrazolopyridine and pyrazolopyrimidinone derivatives, have shown highly antibacterial activities, indicating potential applications in developing new antimicrobial agents (Mohamed et al., 2021).

Anticancer Activity of Pyrano[3,2-c]chromene Derivatives

A study on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives synthesized via a one-pot three-component condensation reaction has demonstrated significant in vitro anticancer activity. These compounds, facilitated by catalytic processes involving piperidine, showed remarkable effectiveness against breast, colon, and liver cancer cell lines, suggesting their utility in anticancer drug development (El-Agrody et al., 2020).

Antimicrobial Evaluation of Novel Heterocyclic Compounds

Research into novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones has shown promising antimicrobial activity. These studies highlight the potential of heterocyclic compounds in treating infections, with specific attention to the structure-activity relationship essential for designing effective antimicrobial agents (Elgemeie et al., 2017).

properties

IUPAC Name

3-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S/c17-11-3-4-13(18)15(8-11)26(23,24)22-7-1-2-12(10-22)25-16-14(9-19)20-5-6-21-16/h3-6,8,12H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIQRAVDJHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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